

A Technical Guide to Pregnanediol 3glucuronide-13C5: Commercial Availability, Purity, and Application

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Compound of Interest		
Compound Name:	Pregnanediol 3-glucuronide-13C5	
Cat. No.:	B12421119	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercially available stable isotope-labeled internal standard, **Pregnanediol 3-glucuronide-13C5**. It is designed to assist researchers, scientists, and drug development professionals in sourcing, verifying, and effectively utilizing this critical reagent for quantitative analysis. This document outlines its commercial availability, purity standards, and provides a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Pregnanediol 3-glucuronide (PdG) is the main urinary metabolite of progesterone, a crucial steroid hormone involved in the menstrual cycle, pregnancy, and embryogenesis.[1] Accurate quantification of PdG in biological matrices is essential for monitoring female reproductive health, assessing pregnancy outcomes, and in the diagnosis of endocrine disorders.[2] The use of a stable isotope-labeled internal standard, such as **Pregnanediol 3-glucuronide-13C5**, is the gold standard for quantitative analysis by LC-MS/MS, as it effectively corrects for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.[3] This guide focuses on the 13C5 isotopologue, a reliable tracer for quantitative studies.[2]

Commercial Availability and Purity



Pregnanediol 3-glucuronide-13C5 is available from several specialized chemical suppliers.

The purity of this internal standard is critical for accurate quantification. It is typically characterized by both its chemical purity (the percentage of the compound of interest) and its isotopic purity (the percentage of molecules containing the specified number of heavy isotopes). The following table summarizes the availability and purity specifications from prominent vendors.

Supplier	Product Name	Catalog Number	Isotopic Purity	Chemical Purity	Available Quantities
Sigma- Aldrich	Pregnanediol -2,3,4,20,21- 13C5 glucuronide sodium salt	903620	≥99 atom % 13C	≥95% (CP)	1 mg
Cambridge Isotope Laboratories, Inc.	5- β - Pregnane- 3 α ,20 α -diol glucuronide, sodium salt (2,3,4,20,21- $^{13}C_5$, 99%)	CLM-10412	99%	95%	1 mg
MedChemEx press	Pregnanediol 3- glucuronide- 13C5	HY- W040047S	Not specified	Not specified	1 mg, 5 mg, 10 mg
Alfa Chemistry	Pregnanediol 3- glucuronide- 13C5	ACMA00063 297	Not specified	Not specified	Inquire for quantities

Principles of Synthesis

While the exact, proprietary synthesis protocols for commercially available **Pregnanediol 3- glucuronide-13C5** are not publicly disclosed, the general principles involve two key stages: the



synthesis of the 13C-labeled steroid core and the subsequent glucuronidation.

- 1. Synthesis of the 13C-Labeled Steroid Nucleus: The introduction of carbon-13 isotopes into the steroid backbone is a complex process. Two primary approaches are generally employed:
- Partial Synthesis: This involves the chemical modification of a readily available steroid precursor, where a portion of the molecule is replaced with synthons containing the 13C labels.[4]
- Total Synthesis: This approach builds the entire steroid molecule from simpler, 13C-labeled starting materials. This method allows for precise placement of the isotopic labels.[3][4]
- 2. Glucuronidation: Once the 13C-labeled pregnanediol is synthesized, the glucuronic acid moiety is attached. This can be achieved through:
- Chemical Synthesis: This involves the use of protecting groups and coupling agents to form the glycosidic bond between the steroid and a glucuronic acid derivative.
- Enzymatic Synthesis: This method utilizes enzymes, such as UDP-glucuronosyltransferases (UGTs), often from liver microsomes, to catalyze the conjugation of the labeled steroid with UDP-glucuronic acid.[5][6][7] This approach can offer high stereoselectivity, yielding the specific desired isomer.[5][7]

Experimental Protocol: Quantification of Pregnanediol 3-glucuronide in Human Urine by LC-MS/MS

This section provides a detailed methodology for the use of **Pregnanediol 3-glucuronide-13C5** as an internal standard for the quantification of endogenous Pregnanediol 3-glucuronide in urine samples. This protocol is based on established "dilute and shoot" methods, which are valued for their simplicity and high throughput.[8]

- 4.1. Materials and Reagents
- Pregnanediol 3-glucuronide (analyte standard)



- Pregnanediol 3-glucuronide-13C5 (internal standard)
- Methanol (LC-MS grade)
- Water with 0.1% formic acid (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Human urine samples
- Microcentrifuge tubes
- Autosampler vials
- 4.2. Preparation of Standard and Internal Standard Stock Solutions
- Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of Pregnanediol 3-glucuronide and dissolve it in 1 mL of methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Pregnanediol 3-glucuronide-13C5 and dissolve it in 1 mL of methanol.
- Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol to create
 a series of calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL). Prepare a
 working internal standard solution at a fixed concentration (e.g., 100 ng/mL) in methanol.
- 4.3. Sample Preparation
- Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
- Centrifuge the urine samples at 10,000 x g for 10 minutes to pellet any particulate matter.
- In a clean microcentrifuge tube, combine 50 μ L of the urine supernatant, 50 μ L of the internal standard working solution, and 400 μ L of methanol/water (50:50, v/v).
- Vortex the mixture for 30 seconds.
- Centrifuge at 10,000 x g for 5 minutes.



- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
- 4.4. LC-MS/MS Instrumentation and Conditions
- Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultrahigh-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient Elution: A suitable gradient to separate the analyte from other urine components.
- Ionization Mode: Electrospray ionization (ESI) in negative mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Pregnanediol 3-glucuronide: Q1: m/z 495.3 -> Q3: m/z 113.1
 - Pregnanediol 3-glucuronide-13C5: Q1: m/z 500.3 -> Q3: m/z 113.1

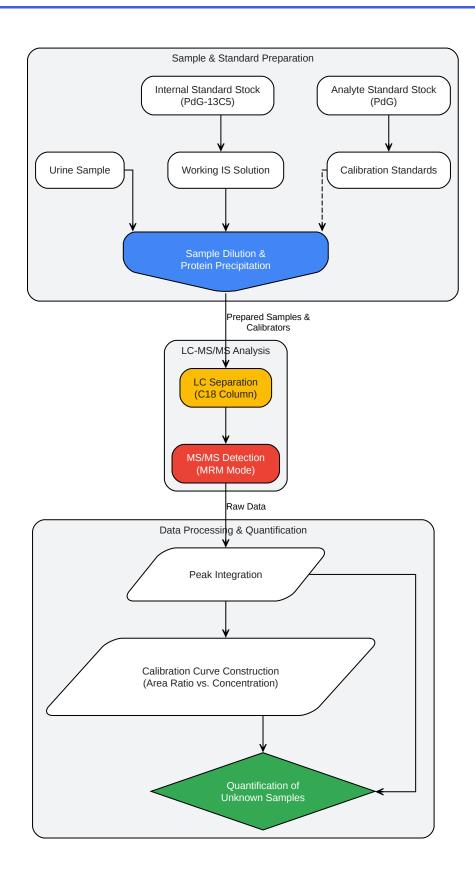
4.5. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
- Perform a linear regression analysis of the calibration curve.
- Determine the concentration of Pregnanediol 3-glucuronide in the unknown urine samples by interpolating their peak area ratios from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of using **Pregnanediol 3-glucuronide-13C5** as an internal standard in a quantitative LC-MS/MS workflow.





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Caption: Workflow for the quantification of Pregnanediol 3-glucuronide using a 13C5-labeled internal standard.

Conclusion

Pregnanediol 3-glucuronide-13C5 is a high-purity, commercially available internal standard that is indispensable for the accurate and precise quantification of endogenous Pregnanediol 3-glucuronide in biological samples. This technical guide provides researchers with the necessary information to source this reagent and implement a robust LC-MS/MS-based analytical method. The detailed protocol and workflow diagram serve as a practical resource for laboratories involved in endocrinology research, clinical diagnostics, and drug development.

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